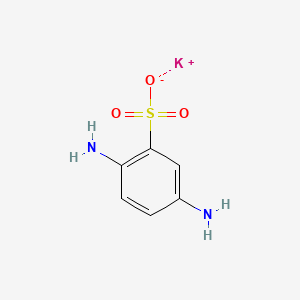
2,3-Dichloro-1,4,5,8-naphthalenetetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-1,4,5,8-naphthalenetetrone is an organic compound with the molecular formula C10H2Cl2O4. It is a derivative of naphthalene and is characterized by the presence of two chlorine atoms and four ketone groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4,5,8-naphthalenetetrone typically involves the chlorination of 1,4,5,8-naphthalenetetrone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2,3-Dichloro-1,4,5,8-naphthalenetetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalenetetrone derivatives, depending on the nucleophile used.
科学的研究の応用
2,3-Dichloro-1,4,5,8-naphthalenetetrone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Researchers use it to study the effects of chlorinated naphthoquinones on biological systems, including their potential as anticancer agents.
Industrial Applications: It serves as a catalyst in various chemical reactions and as an additive in the production of polymers and resins.
作用機序
The mechanism of action of 2,3-Dichloro-1,4,5,8-naphthalenetetrone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in organic synthesis. Its molecular targets include various enzymes and proteins that participate in redox processes. The pathways involved often include the formation of reactive oxygen species and the modulation of cellular redox states.
類似化合物との比較
1,4,5,8-Naphthalenetetrone: Lacks the chlorine atoms but shares the naphthoquinone core structure.
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but with fewer ketone groups.
Naphthalenetetracarboxylic dianhydride: Contains carboxylic anhydride groups instead of ketones and chlorines.
Uniqueness: 2,3-Dichloro-1,4,5,8-naphthalenetetrone is unique due to the presence of both chlorine atoms and multiple ketone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
78456-63-0 |
|---|---|
分子式 |
C10H2Cl2O4 |
分子量 |
257.02 g/mol |
IUPAC名 |
2,3-dichloronaphthalene-1,4,5,8-tetrone |
InChI |
InChI=1S/C10H2Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2H |
InChIキー |
JCGZOXQVXZJDSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)C(=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


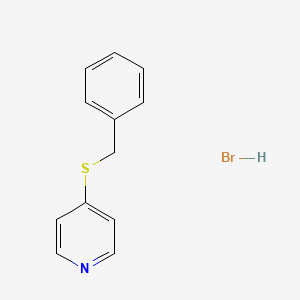
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
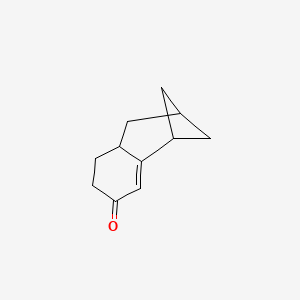

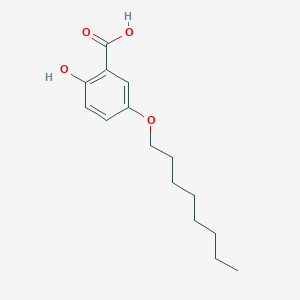
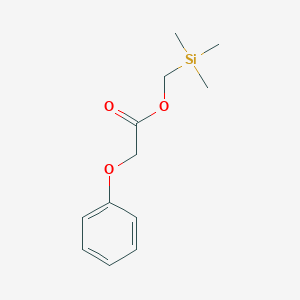
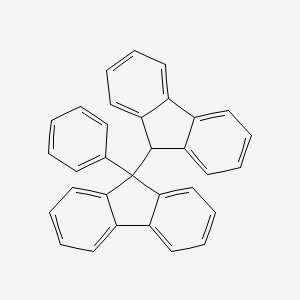
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)


![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)

